Benzyl oleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

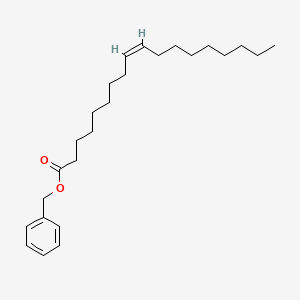

benzyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFITOCWTCRCSL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317700 | |

| Record name | Benzyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55130-16-0 | |

| Record name | Benzyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55130-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055130160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI7N6S2977 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl oleate chemical properties and structure

An In-depth Technical Guide to Benzyl (B1604629) Oleate (B1233923): Chemical Properties and Structure

Introduction

Benzyl oleate (CAS No. 55130-16-0) is the ester formed from the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and benzyl alcohol, an aromatic alcohol.[1] This structure imparts both lipophilic characteristics, from the long oleic acid hydrocarbon chain, and aromatic properties from the benzyl group.[1] These dual characteristics make it a versatile compound with applications in various fields, including as a solvent, plasticizer, and a vehicle in drug delivery systems for lipophilic active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analysis, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. This data is crucial for predicting its behavior in various formulations and for developing analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₀O₂ | [3][4][5] |

| Molecular Weight | 372.59 g/mol | [3] |

| CAS Number | 55130-16-0 | [1][3][5] |

| Appearance | Colorless oily liquid | [2] |

| Boiling Point | 464.9°C at 760 mmHg235°C | [3][6][7] |

| Density | 0.931 g/cm³ at 23°C | [3][6][7] |

| Flash Point | 106.4°C | [3][6] |

| Vapor Pressure | 8.05 x 10⁻⁹ mmHg at 25°C | [3] |

| Refractive Index | 1.4875 (estimate) | [3] |

| LogP | 7.76730 | [3] |

| XLogP3 | 9.1 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 18 | [3] |

| Exact Mass | 372.302830514 Da | [3][4] |

Chemical Structure

This compound is structurally identified as benzyl (Z)-octadec-9-enoate.[4] Its structure consists of the C18 monounsaturated oleic acid backbone ester-linked to a benzyl group via an oxygen atom.

-

IUPAC Name: benzyl (Z)-octadec-9-enoate[4]

-

Canonical SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1[3]

-

InChI Key: CGFITOCWTCRCSL-KTKRTIGZSA-N[1]

The presence of the cis double bond at the 9th position of the oleoyl (B10858665) chain introduces a kink, influencing its packing and physical state. The benzyl group provides a site for potential π-π stacking interactions and influences its solvency properties.

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of oleic acid with benzyl alcohol.[1]

1. Acid-Catalyzed Esterification: This is a classic and common method for producing this compound.

-

Reactants: Oleic acid and benzyl alcohol. It is common to use a molar excess of benzyl alcohol to drive the reaction towards completion.[1]

-

Catalyst: An acid catalyst such as sulfuric acid or p-toluene sulfonic acid.[1][8] An alternative catalyst is n-butyl titanate.[8]

-

Procedure:

-

Oleic acid (1 equivalent), benzyl alcohol (1.5 equivalents), and the catalyst (e.g., n-butyl titanate, 0.1% w/w) are dissolved in a solvent like toluene.[1][8]

-

The mixture is refluxed for several hours (e.g., 10 hours).[8]

-

Water produced during the reaction is continuously removed, often using a Dean-Stark apparatus, to shift the equilibrium towards the ester product.[8]

-

Upon completion, the reaction mixture is cooled.

-

2. Transesterification: This method involves reacting an existing oleate ester, such as methyl oleate, with benzyl alcohol.[1]

-

Reactants: Methyl oleate and benzyl alcohol.

-

Catalyst: Typically a base catalyst.

-

Advantage: This route can be beneficial as the starting methyl oleate is readily available from the transesterification of triglycerides from natural oils.[1]

3. Synthesis via Benzyl Halide: An alternative route involves the reaction of a carboxylate salt with benzyl bromide.[9]

-

Reactants: An α,β-unsaturated carboxylic acid (like oleic acid) and benzyl bromide.[9]

-

Base: Sodium bicarbonate (NaHCO₃).[9]

-

Procedure:

Purification Methodologies

Post-synthesis, the crude product contains unreacted starting materials and byproducts that require removal.

-

Liquid-Liquid Extraction: To remove the unreacted oleic acid, the crude product can be washed with a weak base solution, such as aqueous sodium bicarbonate (NaHCO₃).[10] Care must be taken during shaking as the formation of sodium oleate can act as an emulsifier.[10]

-

Solvent Washing: Excess benzyl alcohol can be removed by washing with solvents like diethyl ether or acetone.[10]

-

Silica Gel Chromatography: For high purity (≥98%), column chromatography is effective.[1]

-

Stationary Phase: Silica gel.[1]

-

Mobile Phase: A non-polar eluent system, typically a gradient of hexane (B92381) and ethyl acetate.[1] this compound, being less polar than the starting materials, will elute first.[1]

-

Analytical Techniques

Structural confirmation and purity assessment are critical steps.

-

Spectroscopy:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the benzyl group, the long aliphatic chain, and the double bond.[4][9]

-

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), it is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[4]

-

Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the characteristic ester carbonyl (C=O) stretch.[4]

-

-

Chromatography:

Applications in Drug Development Workflows

This compound's properties as an oily vehicle are particularly relevant in the formulation of poorly water-soluble drugs for parenteral and topical delivery.[2]

Caption: Workflow for determining drug solubility in an oily vehicle like this compound.[2]

Caption: Workflow for in vitro drug release testing from an oily formulation using a dialysis method.[2]

Conclusion

This compound is a well-characterized fatty acid ester with a unique combination of lipophilic and aromatic properties. Its synthesis is straightforward, primarily via esterification, and it can be purified to a high degree using standard laboratory techniques. For professionals in drug development, its utility as a non-aqueous vehicle for poorly soluble drugs is of significant interest. The provided experimental workflows for solubility and in vitro release are foundational for evaluating its performance in preclinical formulation studies. A thorough understanding of its chemical properties is essential for its effective application and for the rational design of novel drug delivery systems.

References

- 1. This compound | 55130-16-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C25H40O2 | CID 5368218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:55130-16-0 | Chemsrc [chemsrc.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Influence of Poly (this compound-co-maleic anhydride) Pour Point Depressant with Di-Stearyl Amine on Waxy Crude Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Benzyl Oleate via Esterification of Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) oleate (B1233923), the ester formed from the reaction of oleic acid and benzyl alcohol, is a compound of significant interest across various industrial sectors, including pharmaceuticals, cosmetics, and as a biolubricant.[1][2][3] Its properties, which include a high boiling point, low volatility, and excellent lubricity, are derived from its unique molecular structure, which combines a long, unsaturated fatty acid chain with an aromatic benzyl group.[1] This guide provides a comprehensive overview of the primary methods for synthesizing benzyl oleate, with a focus on the direct esterification of oleic acid. It includes detailed experimental protocols, a comparative analysis of reaction conditions, and visual representations of the reaction pathway and experimental workflow to aid researchers in their synthetic endeavors.

Synthetic Pathways

The synthesis of this compound can be broadly categorized into three main routes:

-

Direct Esterification: This is the most common method, involving the direct reaction of oleic acid with benzyl alcohol, typically in the presence of a catalyst to accelerate the reaction and with the removal of water to drive the equilibrium towards product formation.[1][4]

-

Transesterification: In this approach, an existing ester of oleic acid, such as methyl oleate or ethyl oleate, is reacted with benzyl alcohol. This displaces the smaller alcohol (methanol or ethanol) to form this compound.[1][4]

-

Enzymatic Synthesis: Utilizing enzymes, particularly lipases, as biocatalysts offers a greener alternative to traditional chemical methods.[2][3] This method often proceeds under milder reaction conditions and can be performed in solvent-free systems.[3]

This guide will focus on the direct esterification method, providing detailed protocols and comparative data.

Direct Esterification of Oleic Acid with Benzyl Alcohol

The direct esterification of oleic acid is a reversible reaction that is typically catalyzed by an acid.[4][5] The general reaction is as follows:

Oleic Acid + Benzyl Alcohol ⇌ this compound + Water

To achieve high yields of this compound, the equilibrium of this reaction must be shifted to the right. This is commonly achieved by removing the water produced during the reaction, often through azeotropic distillation with a suitable solvent like toluene (B28343).[6][7]

Catalysts for Direct Esterification

A variety of catalysts can be employed for the direct esterification of oleic acid. The choice of catalyst can significantly impact reaction time, temperature, and overall yield.

-

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective catalysts.[7][8] However, their use can lead to challenges in separation, purification, and potential corrosion of equipment.[9]

-

Heterogeneous Acid Catalysts: Solid acid catalysts, such as sulfated metal-incorporated MCM-48, offer advantages in terms of reusability and simplified product purification.[10]

-

Lewis Acids: Lewis acids like tin(II) chloride dihydrate (SnCl₂·2H₂O) have been shown to be efficient catalysts for the esterification of fatty acids, offering a less corrosive alternative to strong mineral acids.[9]

-

Organometallic Catalysts: Compounds like n-butyl titanate are also utilized as catalysts in this reaction.[6][7]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via direct esterification, based on methodologies reported in the literature.

Protocol 1: Esterification using n-Butyl Titanate as a Catalyst

This protocol is adapted from a method used for preparing fatty acid benzyl esters.[6][7]

Materials:

-

Oleic acid (25 g)

-

Benzyl alcohol (30 g)

-

Toluene (40 mL)

-

n-Butyl titanate (250 µL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Combine oleic acid (25 g), benzyl alcohol (30 g), and toluene (40 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add n-butyl titanate (250 µL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 10 hours. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Esterification using Tin(II) Chloride Dihydrate as a Catalyst

This protocol is based on a general procedure for the esterification of oleic acid catalyzed by SnCl₂·2H₂O.[9]

Materials:

-

Oleic acid (1 mmol)

-

Ethanol (B145695) (10 mL, 120 mmol - note: benzyl alcohol would be substituted here for this compound synthesis)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.01 to 0.4 mmol)

-

Three-necked glass flask

-

Reflux condenser

-

Thermometer

-

Heating source

Procedure:

-

In a 50 mL three-necked glass flask equipped with a reflux condenser and a thermometer, add oleic acid (1 mmol) and benzyl alcohol (an excess is recommended to drive the reaction, e.g., a 120:1 molar ratio as used with ethanol in the source).

-

Heat the mixture to the desired reflux temperature.

-

Add the SnCl₂·2H₂O catalyst (0.01 to 0.4 mmol) to the heated mixture.

-

Maintain the reaction at reflux for the desired time, monitoring the progress by techniques such as titration of the remaining oleic acid.

-

Upon completion, the product can be purified to remove the catalyst and any unreacted starting materials.

Purification of this compound

After the synthesis, the crude this compound needs to be purified to remove unreacted oleic acid, benzyl alcohol, and the catalyst.

Purification Protocol:

-

Solvent Extraction: Dissolve the crude product in a non-polar solvent like hexane (B92381) or ethyl acetate.[11]

-

Washing:

-

Wash the organic phase with a saturated sodium bicarbonate or sodium carbonate solution to neutralize and remove any unreacted oleic acid.[11]

-

Wash the organic phase with water to remove any remaining salts and water-soluble impurities.[11]

-

A final wash with brine (saturated NaCl solution) can help to break any emulsions and further remove water.

-

-

Drying: Dry the organic phase over an anhydrous drying agent, such as anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6][7]

-

Chromatography (for high purity): For achieving high purity (≥98%), silica (B1680970) gel chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. This compound, being less polar than the starting materials, will elute first.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of esters of oleic acid, which can be extrapolated for the synthesis of this compound.

Table 1: Comparison of Catalysts and Reaction Conditions for Oleic Acid Esterification

| Catalyst | Catalyst Loading | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| n-Butyl titanate | 250 µL for 25g acid | 1:1.2 (approx.) | Reflux | 10 | Complete conversion implied | [6][7] |

| SnCl₂·2H₂O | 1 to 40 mol% | 1:120 (with ethanol) | Reflux | 2 | ~24 to ~90 | [9] |

| Sulfuric Acid (H₂SO₄) | 0.1% of FFA mass | Not specified | 130 | Not specified | High conversion implied | [5] |

| 4-dodecylbenzenesulfonic acid (DBSA) | 10 mol% | 1.3:1 | 40 | 4 | 93.6 | [12] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₀O₂ | [13][14] |

| Molecular Weight | 372.58 g/mol | [13][14] |

| CAS Number | 55130-16-0 | [13][14] |

| Density | 0.9330 g/cm³ @ 25 °C | [14] |

| Boiling Point | 237 °C @ 7 Torr | [14] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Chemical reaction pathway for the acid-catalyzed esterification of oleic acid with benzyl alcohol.

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

Conclusion

The synthesis of this compound via direct esterification of oleic acid is a well-established and versatile method. The choice of catalyst and reaction conditions can be tailored to achieve desired yields and purity levels. This guide provides a foundational understanding and practical protocols for researchers and professionals working in drug development and other scientific fields where high-purity esters are required. The provided data and workflows offer a starting point for the optimization of this compound synthesis for specific applications.

References

- 1. This compound | 55130-16-0 | Benchchem [benchchem.com]

- 2. research.wur.nl [research.wur.nl]

- 3. benchchem.com [benchchem.com]

- 4. Ester - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation [mdpi.com]

- 10. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound | C25H40O2 | CID 5368218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of Benzyl Oleate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthesis of benzyl (B1604629) oleate (B1233923), a valuable ester with applications in the pharmaceutical, cosmetic, and polymer industries. The focus of this document is on the transesterification route, a prominent and efficient method for its production. Both chemical and enzymatic transesterification pathways are discussed, offering a comparative analysis of catalysts, reaction conditions, and yields. This guide is intended to be a practical resource, featuring detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of the synthesis processes.

Introduction to Benzyl Oleate and Transesterification

This compound is the ester formed from the reaction of oleic acid or its esters with benzyl alcohol. Its properties, including its high boiling point, low volatility, and excellent solvent characteristics, make it a desirable component in various formulations. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a common and effective method for synthesizing this compound. This reaction can be catalyzed by chemical agents (acids or bases) or enzymes (lipases).

The general reaction for the transesterification of an oleate ester (e.g., methyl oleate) with benzyl alcohol to produce this compound is as follows:

CH₃(CH₂)₇CH=CH(CH₂)₇COOR' + C₆H₅CH₂OH ⇌ CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₂C₆H₅ + R'OH

Where R' is typically a short-chain alkyl group, such as methyl or ethyl.

Chemical Synthesis of this compound

Chemical transesterification is a well-established method for this compound synthesis, offering relatively high conversion rates and shorter reaction times. The choice of catalyst, either acid or base, significantly influences the reaction mechanism and conditions.

Acid-Catalyzed Transesterification

Strong acids such as sulfuric acid (H₂SO₄) are commonly employed as catalysts in this process. The reaction proceeds through a series of protonation and nucleophilic attack steps.

Reaction Mechanism:

The acid catalyst protonates the carbonyl oxygen of the oleate ester, increasing its electrophilicity. Benzyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps result in the formation of this compound and the regeneration of the acid catalyst.

Experimental Protocol: Acid-Catalyzed Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl oleate and benzyl alcohol. A molar excess of benzyl alcohol is often used to drive the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% w/w of the oleate).

-

Reaction: Heat the mixture to a temperature between 100-130°C with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Neutralization and Washing: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel until the effervescence ceases.

-

Phase Separation: Allow the layers to separate. The upper organic layer contains the this compound. Discard the lower aqueous layer.

-

Purification: Wash the organic layer with distilled water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Solvent Removal: Remove the excess benzyl alcohol and any solvent used for extraction under reduced pressure using a rotary evaporator.

-

Final Purification: Further purification can be achieved by vacuum distillation or column chromatography to obtain high-purity this compound.

Base-Catalyzed Transesterification

Base catalysts, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), are also effective for transesterification. These reactions are generally faster than acid-catalyzed reactions but are more sensitive to the presence of free fatty acids and water, which can lead to saponification (soap formation).

Reaction Mechanism:

The reaction is initiated by the deprotonation of benzyl alcohol by the base to form a benzyl alkoxide. This strong nucleophile then attacks the carbonyl carbon of the oleate ester, leading to a tetrahedral intermediate which then collapses to form this compound and a methoxide (B1231860) anion. The methoxide anion then deprotonates another benzyl alcohol molecule, regenerating the benzyl alkoxide and continuing the catalytic cycle.

Quantitative Data for Chemical Synthesis

| Catalyst | Substrate | Molar Ratio (Alcohol:Oleate) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂SO₄ | Methyl Oleate | 30:1 | 65 | 50 | >99 | |

| KOH | Triglyceride | 6:1 | 60 | 1 | ~98 | |

| N-butyl titanate | Oleic Acid | 1.2:1 (Alcohol:Acid) | Reflux in Toluene | 10 | High |

Enzymatic Synthesis of this compound

Enzymatic transesterification using lipases offers a green and highly selective alternative to chemical methods. These reactions are carried out under milder conditions, reducing energy consumption and the formation of byproducts. Lipases are enzymes that catalyze the hydrolysis of fats and oils, but in non-aqueous or micro-aqueous environments, they can effectively catalyze esterification and transesterification reactions.

Commonly used lipases for this purpose include those from Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Rhizomucor miehei.

Advantages of Enzymatic Synthesis:

-

High Selectivity: Lipases can be highly specific, leading to purer products.

-

Mild Reaction Conditions: Reactions are typically run at lower temperatures (30-60°C).

-

Easy Catalyst Removal: Immobilized enzymes can be easily filtered and reused.

-

Reduced Byproducts: Avoids the issue of saponification.

Spectroscopic Characterization of Benzyl Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (B1604629) oleate (B1233923), a fatty acid ester with applications in various scientific fields, including pharmaceuticals and material science. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of Benzyl oleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of this compound. It provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzyl and oleate moieties. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Structural Moiety | Proton Type | Typical Chemical Shift (δ) (ppm) | Multiplicity |

| Benzyl Group | Aromatic Protons (C₆H₅) | ~7.3 | Multiplet |

| Benzyl Group | Methylene Protons (O-CH₂) | ~5.1 | Singlet |

| Oleate Chain | Vinylic Protons (-CH=CH-) | ~5.3 | Multiplet |

| Oleate Chain | Methylene α to C=O (CH₂-COO) | ~2.3 | Triplet |

| Oleate Chain | Methylene Chain (-(CH₂)n-) | 1.22 - 1.42 | Multiplet |

| Oleate Chain | Allylic Protons (-CH₂-CH=) | 1.96 - 2.12 | Multiplet |

| Oleate Chain | β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | 1.56 - 1.68 | Multiplet |

| Oleate Chain | Terminal Methyl (CH₃) | ~0.9 | Triplet |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's operating frequency.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts are also reported in ppm relative to TMS.

| Structural Moiety | Carbon Type | Typical Chemical Shift (δ) (ppm) |

| Oleate Chain | Carbonyl Carbon (C=O) | ~173 |

| Benzyl Group | Aromatic Carbons (C₆H₅) | 128 - 136 |

| Oleate Chain | Vinylic Carbons (-CH=CH-) | ~130 |

| Benzyl Group | Methylene Carbon (O-CH₂) | ~66 |

| Oleate Chain | Methylene α to C=O (CH₂-COO) | ~34 |

| Oleate Chain | Methylene Chain (-(CH₂)n-) | 22 - 32 |

| Oleate Chain | Terminal Methyl (CH₃) | ~14 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a Fourier-transform NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline-corrected.

Caption: General workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

FT-IR Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester functionality and hydrocarbon chains.

| Vibrational Mode | Functional Group | Absorption Region (cm⁻¹) | Intensity |

| C=O Stretch | Ester Carbonyl | ~1740 | Strong |

| C-O-C Stretch | Ester Linkage | ~1160 - 1250 | Strong |

| C-H Stretch | Aliphatic CH₂, CH₃ | ~2850 - 2960 | Strong |

| =C-H Stretch | Vinylic C-H | ~3010 | Medium |

| C-H Bend | Aromatic | ~700 - 800 | Medium |

These absorption bands are indicative of the ester group (C=O and C-O-C stretches), the long aliphatic chain (C-H stretch), the double bond in the oleate moiety (=C-H stretch), and the benzyl group's aromatic ring (C-H bend).[1]

Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of liquid samples like this compound is Attenuated Total Reflectance (ATR) FT-IR.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition: Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the ATR crystal in contact with the sample. To improve the signal-to-noise ratio, an average of 16 to 32 scans is typically collected. A spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ is standard.

-

Data Analysis: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands to confirm the presence of the expected functional groups.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

Mass Spectrometry Data

In a typical GC-MS analysis, this compound is first separated from other components by the gas chromatograph before entering the mass spectrometer. The mass spectrum provides confirmation of its molecular weight and a characteristic fragmentation pattern.

| m/z (mass-to-charge ratio) | Relative Abundance | Plausible Fragment |

| 91 | Highest | Tropylium (B1234903) ion (C₇H₇⁺) |

| 43 | 2nd Highest | Propyl cation (C₃H₇⁺) or Acetyl cation (CH₃CO⁺) |

| 41 | 3rd Highest | Allyl cation (C₃H₅⁺) |

The presence of a prominent peak at m/z 91 is a strong indicator of the benzyl group, as it corresponds to the stable tropylium ion.[1] The molecular ion peak [M]⁺ at m/z 372 may also be observed, confirming the molecular weight of this compound.[2]

Experimental Protocol for GC-MS

The following is a general protocol for the GC-MS analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature of 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating fatty acid esters. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) scan range of 40-500 amu is typically sufficient to detect the molecular ion and key fragments of this compound.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of this compound. The mass spectrum corresponding to this peak can then be analyzed to identify the characteristic fragments and confirm the structure.

References

A Technical Guide to the Solubility of Benzyl Oleate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of benzyl (B1604629) oleate (B1233923), a key excipient in various pharmaceutical formulations. Due to its lipophilic nature, understanding its solubility in a range of organic solvents is critical for formulation development, particularly for parenteral drug delivery systems where it can act as a vehicle for poorly water-soluble active pharmaceutical ingredients (APIs).

Core Principles of Benzyl Oleate Solubility

This compound is the ester formed from the condensation of benzyl alcohol and oleic acid. Its molecular structure, featuring a long, nonpolar oleic acid carbon chain and a benzyl group, dictates its solubility profile. Following the principle of "like dissolves like," this compound is generally soluble in nonpolar and moderately polar organic solvents and insoluble in highly polar solvents like water.[1][2]

Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible[3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible |

| Esters | Ethyl Acetate | Soluble to Miscible[4] |

| Ketones | Acetone | Soluble[2] |

| Hydrocarbons | Hexane, Toluene | Soluble[4] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

| Polar Protic Solvents | Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method outlines a reliable approach for determining the equilibrium solubility of this compound in a chosen organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies by taking measurements at different time points until the concentration of this compound in the solution stabilizes.[5]

-

Phase Separation: After the equilibration period, remove the vials from the shaker bath and allow the undissolved this compound to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent precipitation, immediately dilute the sample with the same organic solvent in a volumetric flask to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Analysis: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Relevant Processes

To further aid in the understanding of this compound's role in pharmaceutical sciences, the following diagrams illustrate its synthesis and a typical application workflow.

References

An In-depth Technical Guide to the Thermal Degradation Profile of Benzyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of benzyl (B1604629) oleate (B1233923). While specific quantitative data for pure benzyl oleate is not extensively available in public literature, this document synthesizes information from studies on related compounds and copolymers to present a scientifically grounded profile. It details the primary degradation pathways, expected thermal stability, and the analytical methodologies required for a thorough investigation. This guide is intended to be a valuable resource for researchers and professionals working with this compound in applications where thermal stability is a critical parameter.

Introduction to this compound and its Thermal Stability

This compound is a fatty acid ester synthesized from oleic acid, a monounsaturated omega-9 fatty acid, and benzyl alcohol, an aromatic alcohol.[1] Its structure, combining a long lipophilic alkyl chain with an aromatic moiety, makes it a versatile molecule in various industrial applications, including as a plasticizer and in pharmaceutical formulations. Understanding the thermal stability and degradation profile of this compound is paramount for defining its processing, storage, and application limits, especially in drug development where excipient stability can impact the safety and efficacy of the final product.

The primary mechanism of thermal degradation for this compound is the cleavage of the ester bond.[1] This initial decomposition is reported to commence at temperatures above 150°C.[1] In the context of a copolymer, poly(this compound-co-maleic anhydride), initial decomposition has been observed via thermogravimetric analysis (TGA) to begin at a slightly lower temperature of 146.32°C.

Thermal Degradation Pathways

The thermal degradation of this compound can proceed through several pathways, which are influenced by temperature and the surrounding atmosphere (inert or oxidative).

2.1. Primary Degradation: Ester Bond Cleavage

Under inert atmosphere (e.g., nitrogen or argon), the principal degradation pathway is the homolytic or heterolytic cleavage of the ester linkage. This results in the formation of its constituent molecules: oleic acid and benzyl alcohol.[1]

-

Reaction: this compound → Oleic Acid + Benzyl Alcohol

At elevated temperatures, this is the dominant initial degradation step.

2.2. Secondary Degradation

At higher temperatures, the primary degradation products, oleic acid and benzyl alcohol, will undergo further decomposition.

-

Oleic Acid Degradation: The unsaturated oleic acid can undergo various reactions, including isomerization, cyclization, and fragmentation, leading to the formation of a complex mixture of smaller hydrocarbons (alkanes, alkenes), aldehydes, ketones, and other carboxylic acids.

-

Benzyl Alcohol Degradation: Benzyl alcohol can decompose to form toluene, benzene, and benzaldehyde (B42025), particularly at high temperatures or under oxidative conditions.[2] The thermal decomposition of the benzyl radical, a potential intermediate, has been studied and can lead to the formation of a C7H6 species and a hydrogen atom at very high temperatures (1430-1730 K).[3]

2.3. Oxidative Degradation

In the presence of oxygen, the degradation process is more complex. The sites susceptible to oxidation are the benzylic C-H bonds and the double bond within the oleate chain.[1]

-

Benzylic Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of benzaldehyde and subsequently benzoic acid.[1]

-

Oleate Chain Oxidation: The double bond in the oleate moiety is susceptible to oxidation, forming hydroperoxides, which are unstable and can decompose to form a variety of smaller, volatile compounds such as aldehydes, ketones, and acids.

Quantitative Thermal Analysis Data

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Poly(this compound-co-maleic anhydride) | Oleic Acid (Analog)[4] | Methyl Oleate (Analog)[4] |

| Onset of Decomposition (Tonset) | 146.32°C | ~179°C | Not specified |

| Peak Degradation Temperature (Tmax) | Stage 1: Not specified, Stage 2: Not specified | Not specified | Not specified |

| Weight Loss at 292.04°C | 66.55% | - | - |

| Weight Loss at 445.99°C | 96.51% (cumulative) | - | - |

| Final Residue | 1.34% | Negligible | Negligible |

Note: The data for the copolymer is influenced by the presence of maleic anhydride (B1165640) and the polymeric structure.

Table 2: Potential Thermal Degradation Products of this compound

| Degradation Stage | Temperature Range | Atmosphere | Potential Products | Analytical Technique |

| Primary | 150°C - 300°C | Inert | Oleic Acid, Benzyl Alcohol | TGA, Py-GC-MS |

| Secondary | > 300°C | Inert | Toluene, Benzene, Benzaldehyde, various hydrocarbons (from oleic acid) | Py-GC-MS |

| Oxidative | > 150°C | Oxidative | Benzaldehyde, Benzoic Acid, various aldehydes, ketones, and acids (from oleate chain) | TGA (in air), Py-GC-MS |

Experimental Protocols

A comprehensive thermal degradation analysis of this compound should employ a combination of thermoanalytical techniques.

4.1. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon for inert atmosphere analysis, and air or oxygen for oxidative degradation studies. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10 K/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum degradation rates. Determine the onset temperature (Tonset), peak degradation temperatures (Tmax), and the percentage of residue.

4.2. Differential Scanning Calorimetry (DSC)

DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events and with decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of pure this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., -50°C).

-

Ramp up to a temperature above the expected decomposition range (e.g., 400°C) at a heating rate of 10 K/min.

-

-

Data Analysis: Plot heat flow versus temperature. Endothermic peaks can indicate melting, while exothermic peaks can indicate crystallization or decomposition.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the identification of the volatile and semi-volatile products of thermal degradation.

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount (typically in the microgram range) of this compound is placed in a pyrolysis tube.

-

Pyrolysis Conditions: The sample is rapidly heated to a set temperature (e.g., 300°C, 500°C, and 700°C to investigate products at different degradation stages) in an inert atmosphere (helium).

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: A suitable temperature program to separate the expected degradation products (e.g., start at 40°C, hold for 2 minutes, then ramp to 300°C at 10°C/min).

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

-

-

Data Analysis: The separated compounds are identified by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Diagram 1: Primary Thermal Degradation Pathway of this compound

Caption: Primary thermal degradation of this compound via ester bond cleavage.

Diagram 2: General Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

References

An In-Depth Technical Guide to the Rheological Properties of Benzyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) oleate (B1233923), the ester of benzyl alcohol and oleic acid, is a lipophilic compound with applications in various fields, including pharmaceuticals, cosmetics, and as a lubricant. In drug development, particularly for parenteral formulations, understanding the rheological properties of excipients like benzyl oleate is critical. Rheology, the study of the flow and deformation of matter, directly impacts the manufacturability, stability, and performance of liquid dosage forms. This technical guide provides a comprehensive overview of the known rheological and physical properties of this compound, detailed experimental protocols for their measurement, and a discussion of its expected flow behavior based on related compounds.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₀O₂ | [1] |

| Molecular Weight | 372.58 g/mol | [1] |

| Density | 0.931 g/cm³ at 20°C | [2] |

| 0.9315 g/cm³ at 23°C | [3] | |

| 0.9330 g/cm³ at 25°C | [4] | |

| Boiling Point | 464.9°C at 760 mmHg | [2] |

| 235°C | [3] | |

| 237°C at 7 Torr | [4] | |

| Flash Point | 106.4°C | [5] |

| Refractive Index | 1.4875 (estimate) | [5] |

| Kinematic Viscosity (Estimated) | See discussion below |

Rheological Profile and Flow Behavior

Direct experimental data on the viscosity of pure this compound across a range of temperatures and shear rates is limited in the available scientific literature. However, based on studies of other oleate esters, this compound is expected to behave as a Newtonian fluid .[6] This means its viscosity is independent of the shear rate applied. For a Newtonian fluid, the relationship between shear stress (τ) and shear rate (γ̇) is linear, and the constant of proportionality is the dynamic viscosity (η).

While specific values are not available, the viscosity of this compound is influenced by temperature, with viscosity decreasing as temperature increases. This inverse relationship is a critical consideration for the formulation and administration of drug products, as it affects injectability and syringeability.

Experimental Protocols for Rheological Characterization

To accurately determine the rheological properties of this compound, standardized experimental methods should be employed. The following are detailed protocols for two common methods: capillary viscometry and rotational rheometry.

Kinematic Viscosity Measurement using a Capillary Viscometer (ASTM D445)

This method is suitable for determining the kinematic viscosity of transparent Newtonian liquids.[7]

Objective: To measure the kinematic viscosity of this compound at a specified temperature.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)

-

Constant temperature water bath with a precision of ±0.02°C

-

Stopwatch with a resolution of at least 0.1 seconds

-

Pipettes and suction bulb

-

Cleaning solvents (e.g., acetone, petroleum ether) and drying apparatus

Procedure:

-

Viscometer Selection and Cleaning: Choose a viscometer where the flow time will be no less than 200 seconds. Thoroughly clean the viscometer with appropriate solvents and dry it completely.

-

Sample Preparation: Ensure the this compound sample is free of any particulate matter. If necessary, filter the sample.

-

Loading the Viscometer: Charge the viscometer with the this compound sample in the manner prescribed for the specific viscometer type, ensuring no air bubbles are trapped in the capillary or timing bulb.

-

Temperature Equilibration: Place the charged viscometer in the constant temperature bath, ensuring it is vertically aligned. Allow at least 30 minutes for the sample to reach thermal equilibrium with the bath.[7]

-

Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow back down under gravity.

-

Timing: Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.

-

Replicate Measurements: Repeat the flow measurement at least twice more. The flow times should be within a specified tolerance (e.g., ±0.2%) of the average.

-

Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C * t where:

-

C is the calibration constant of the viscometer (in cSt/s)

-

t is the average flow time (in seconds)

-

To obtain the dynamic viscosity (η) in centipoise (cP), multiply the kinematic viscosity by the density (ρ) of this compound at the same temperature: η = ν * ρ

Dynamic Viscosity and Flow Behavior Measurement using a Rotational Rheometer

A rotational rheometer can provide more comprehensive information about the rheological behavior of a sample, including its viscosity at various shear rates and temperatures.[8][9]

Objective: To determine the dynamic viscosity of this compound as a function of shear rate and temperature and to confirm its Newtonian behavior.

Apparatus:

-

Rotational rheometer (cone-and-plate or parallel-plate geometry) with temperature control (e.g., Peltier plate)

-

Appropriate measuring geometry (e.g., 40 mm diameter cone with a 2° angle)

-

Pipette for sample loading

-

Cleaning solvents

Procedure:

-

Instrument Setup and Calibration: Turn on the rheometer and allow it to warm up. Perform any necessary calibrations as per the manufacturer's instructions. Set the desired temperature for the measurement (e.g., 25°C).

-

Sample Loading: Place a small, accurately measured volume of this compound onto the center of the lower plate. Lower the upper geometry to the correct gap setting, ensuring the sample spreads evenly to the edge of the geometry without overflowing. Trim any excess sample.

-

Temperature Equilibration: Allow the sample to equilibrate at the set temperature for a sufficient time (e.g., 5-10 minutes).

-

Flow Curve Measurement (Shear Rate Sweep):

-

Perform a continuous or stepped shear rate sweep over a defined range (e.g., 0.1 to 1000 s⁻¹).

-

At each shear rate, the instrument will measure the corresponding shear stress.

-

The software will calculate the dynamic viscosity at each shear rate.

-

-

Data Analysis:

-

Plot the viscosity as a function of the shear rate. For a Newtonian fluid like this compound is expected to be, the viscosity should remain constant across the range of shear rates.

-

Plot shear stress versus shear rate. For a Newtonian fluid, this should be a straight line passing through the origin, with the slope equal to the dynamic viscosity.

-

-

Temperature Sweep (Optional):

-

To determine the temperature dependence of viscosity, perform a series of shear rate sweeps at different temperatures (e.g., 20°C, 40°C, 60°C, 80°C, 100°C).

-

Plot the viscosity (at a constant shear rate) as a function of temperature.

-

Signaling Pathways

Extensive searches of the scientific literature did not reveal any established signaling pathways in which this compound, as a complete molecule, is known to be directly involved. While its constituent parts upon hydrolysis, benzyl alcohol and oleic acid, can have biological effects, this compound itself is primarily considered an inert vehicle in pharmaceutical applications. Its role is to act as a solvent and depot for active pharmaceutical ingredients in parenteral formulations, facilitating their sustained release.[5]

Conclusion

This compound is a lipophilic ester with potential applications as an excipient in pharmaceutical formulations. While specific rheological data is sparse in the public domain, it is expected to exhibit Newtonian flow behavior, with its viscosity being dependent on temperature. The experimental protocols detailed in this guide provide a robust framework for the comprehensive rheological characterization of this compound. Such characterization is essential for formulation scientists and drug development professionals to ensure the quality, stability, and performance of parenteral drug products. Further research to establish a definitive viscosity profile for this compound at various temperatures would be a valuable contribution to the field of pharmaceutical sciences.

References

- 1. This compound | C25H40O2 | CID 5368218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:55130-16-0 | Chemsrc [chemsrc.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. digital-library.theiet.org [digital-library.theiet.org]

- 7. ASTM D445 - eralytics [eralytics.com]

- 8. â©912⪠ViscosityâRotational Methods [doi.usp.org]

- 9. drugfuture.com [drugfuture.com]

Benzyl Oleate: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) oleate (B1233923) (CAS No. 55130-16-0), the ester of benzyl alcohol and oleic acid, is a versatile compound utilized in various industrial applications, including as a solvent and in the formulation of pharmaceutical and cosmetic products.[1][2] Its lipophilic nature, owing to the long oleic acid chain, combined with the aromatic benzyl group, gives it unique properties.[2] This technical guide provides an in-depth overview of the safety, handling, and disposal of Benzyl Oleate, with a focus on providing researchers, scientists, and drug development professionals with the necessary information for its safe and responsible use. Due to a lack of extensive direct testing data for this compound, this guide also incorporates information from structurally similar compounds, such as other benzyl esters and fatty acid esters, to provide a comprehensive safety profile.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₀O₂ | [1][3] |

| Molecular Weight | 372.58 g/mol | [1][3] |

| CAS Number | 55130-16-0 | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 0.931 g/cm³ | [3] |

| Boiling Point | 464.9 °C at 760 mmHg | [3] |

| Flash Point | 106.4 °C | [3] |

| Water Solubility | Low (specific value not available) | [5] |

| LogP (Octanol-Water Partition Coefficient) | 7.76730 | [3] |

Safety and Toxicology

While specific toxicological data for this compound is limited, with many safety data sheets reporting "no data available," an assessment of its potential hazards can be inferred from its structure and data on related compounds. The primary metabolic pathway for this compound is expected to be hydrolysis into benzyl alcohol and oleic acid.[2]

Acute Toxicity

| Compound | Test | Species | Route | LD50 | Reference |

| This compound | LD50 | Rat | Oral | No data available | |

| LD50 | Rabbit | Dermal | No data available | ||

| Benzyl Salicylate | LD50 | Rat | Oral | 2230 mg/kg | [6] |

| LD50 | Rabbit | Dermal | 14150 mg/kg | [6] | |

| Benzyl Acetate | LD50 | Rat | Oral | 2490 mg/kg | [7] |

| Benzyl Benzoate (B1203000) | LD50 | Rat | Oral | 2804 - 3650 mg/kg | |

| LD50 | Rabbit | Dermal | >5000 mg/kg |

Skin and Eye Irritation

Specific skin and eye irritation data for this compound are not available. However, information on related fatty acid esters suggests a low potential for irritation.[8]

-

Skin Irritation : Expected to be a slight to mild irritant. Prolonged or repeated contact may cause skin irritation.

-

Eye Irritation : May cause mild eye irritation. Direct contact with the eyes should be avoided.

Sensitization

There is no data to suggest that this compound is a skin sensitizer.

Experimental Protocols

In the absence of specific studies on this compound, this section outlines the standard OECD guidelines that would be used to assess its toxicological properties.

Acute Oral Toxicity (Based on OECD Guideline 420)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals : Typically, rats are used.

-

Procedure : A single dose of the substance is administered by gavage to a group of fasted animals.

-

Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint : The LD50 (the dose estimated to cause mortality in 50% of the test animals) is determined.[9]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

-

Test Animals : Rabbits are commonly used.

-

Procedure : A single dose of the substance is applied to a shaved area of the skin and held in place with a porous gauze dressing for 24 hours.

-

Observation : The animals are observed for signs of toxicity and mortality for 14 days.

-

Endpoint : The dermal LD50 is calculated.[10]

Skin Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animals : Albino rabbits are the preferred species.

-

Procedure : A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a specified period (typically 4 hours).

-

Observation : The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

-

Endpoint : The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Animals : Albino rabbits are typically used.

-

Procedure : A small amount of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation : The eyes are examined for lesions of the cornea, iris, and conjunctiva at regular intervals.

-

Endpoint : The substance is classified based on the severity and persistence of the observed eye lesions.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety when working with this compound.

Engineering Controls

-

Work in a well-ventilated area. Use of a fume hood is recommended for procedures that may generate aerosols or vapors.[5]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles or a face shield.[5]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5]

-

Respiratory Protection : If ventilation is inadequate or if there is a risk of inhaling mists or vapors, use a NIOSH-approved respirator with an appropriate cartridge.

The following diagram illustrates the recommended workflow for safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[5]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Fire and Explosion Hazard

-

Flammability : this compound is a combustible liquid.

-

Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5]

-

Fire Fighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

-

Hazardous Combustion Products : May produce carbon monoxide and carbon dioxide upon combustion.

Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Ensure adequate ventilation. Remove all sources of ignition.[5]

-

Environmental Precautions : Prevent the spill from entering drains, sewers, or waterways.[5]

-

Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat and sources of ignition.

Disposal

-

Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations.[10]

-

Do not dispose of into the environment, drains, or watercourses.

-

Waste material should be handled by a licensed waste disposal contractor.

Environmental Fate and Ecotoxicology

Specific environmental fate and ecotoxicity data for this compound are limited. The information below is based on the properties of its hydrolysis products and related compounds.

Environmental Fate

-

Biodegradation : As a fatty acid ester, this compound is expected to be biodegradable. The ester bond is susceptible to hydrolysis, breaking down into benzyl alcohol and oleic acid, both of which are readily biodegradable.[2] Studies on similar compounds like benzyl benzoate have shown biodegradation by microorganisms.

-

Bioaccumulation : With a high LogP value, this compound has the potential for bioaccumulation. However, its expected rapid hydrolysis and biodegradation would likely mitigate this.

-

Mobility in Soil : Due to its low water solubility, significant leaching into the soil is not expected. It is likely to bind to soil organic matter.

The primary environmental fate pathway for this compound is hydrolysis, as depicted in the following diagram.

Caption: The hydrolysis of this compound into Benzyl Alcohol and Oleic Acid.

Ecotoxicity

Quantitative ecotoxicity data for this compound is largely unavailable. The table below provides data for related compounds.

| Compound | Species | Test | Endpoint | Value (mg/L) | Reference |

| This compound | Fish | 96h LC50 | - | No data available | |

| Daphnia magna | 48h EC50 | - | No data available | ||

| Algae | 72h EC50 | - | No data available | ||

| Benzyl Benzoate | Brachydanio rerio (Zebra fish) | 96h LC50 | Mortality | 2.32 | [3] |

| Benzyl Alcohol | Pimephales promelas (Fathead minnow) | 96h LC50 | Mortality | 460 | |

| Daphnia magna | 48h EC50 | Immobilization | 230 | ||

| Oleic Acid | Selenastrum capricornutum (Green algae) | 72h IC50 | Growth Inhibition | 0.47 |

Conclusion

This compound is a combustible liquid with a low potential for acute toxicity, skin, and eye irritation based on the available data for structurally related compounds. The primary safety concerns are associated with direct contact and inhalation of mists or vapors. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential for its safe handling. While specific environmental fate and ecotoxicity data are lacking, its expected hydrolysis to biodegradable products suggests a lower environmental persistence. However, due to its potential for aquatic toxicity, as inferred from related compounds, release into the environment should be avoided. All handling, storage, and disposal should be conducted in compliance with institutional and regulatory guidelines. Further research to generate specific toxicological and environmental data for this compound is recommended to provide a more complete safety profile.

References

- 1. fishersci.fr [fishersci.fr]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]

- 7. Review of the Environmental Fate of Selected Chemicals. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity studies on benzyl benzoate and related benzyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl Oleate (CAS No. 55130-16-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) oleate (B1233923) (CAS No. 55130-16-0) is a fatty acid ester synthesized from the reaction of oleic acid, a monounsaturated omega-9 fatty acid, with benzyl alcohol, an aromatic alcohol.[1] This combination results in a molecule with both lipophilic (from the long oleic acid chain) and aromatic (from the benzyl group) characteristics.[1] These properties make it a versatile compound with applications in various fields, including its use as a bio-based plasticizer, a component in drug delivery systems, and a pour point depressant in crude oil.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations of benzyl oleate.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid. Its key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Identification

| Identifier | Value |

| CAS Number | 55130-16-0[1][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C25H40O2[4][5][6][7][10][11][12][13] |

| Molecular Weight | 372.59 g/mol (approx. 372.6 g/mol )[1][4][5][6][7][10][13] |

| InChI Key | CGFITOCWTCRCSL-KTKRTIGZSA-N[1][5][7][11] |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1[4][7] |

| Synonyms | Benzyl (Z)-octadec-9-enoate, 9-Octadecenoic acid (Z)-, phenylmethyl ester, Oleic acid benzyl ester[4][5][7][8][11][12][13] |

Physicochemical Data

| Property | Value |

| Density | 0.931 g/cm³[4][6][7] |

| Boiling Point | 464.9°C at 760 mmHg, 235°C[4][6][7] |

| Flash Point | 106.4°C[4][6] |

| Vapor Pressure | 8.05E-09 mmHg at 25°C[4] |

| Refractive Index | 1.4875 (estimate)[4] |

| XLogP3 | 9.1[4][5][11] |

| Hydrogen Bond Donor Count | 0[4] |

| Hydrogen Bond Acceptor Count | 2[4] |

| Rotatable Bond Count | 18[4] |

| Exact Mass | 372.302830514[4][5] |

| Complexity | 355[4][5] |

Synthesis of this compound

The primary method for synthesizing this compound is through esterification, which involves the reaction of oleic acid with benzyl alcohol.[1] Transesterification is another viable pathway.[1]

Direct Esterification

Direct esterification involves the reaction of oleic acid with an excess of benzyl alcohol to drive the reaction towards the formation of the ester, as dictated by Le Chatelier's principle.[1] The reaction is typically catalyzed by an acid.

Transesterification

Transesterification involves the reaction of an oleic acid ester, such as methyl oleate, with benzyl alcohol.[1] This reaction displaces the methanol (B129727) from the methyl oleate to form this compound.

Experimental Protocols